1-butyl-N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carbamoyl group, and a chlorinated phenyl group
Preparation Methods
The synthesis of 1-butyl-N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carbamoyl group: This step may involve the reaction of an amine with a chloroformate or isocyanate.
Attachment of the chlorinated phenyl group: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-butyl-N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-butyl-N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
1-butyl-N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-{4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: This compound lacks the butyl group, which may affect its biological activity.
1-butyl-N-{4-[(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: This compound lacks the chlorine atom, which may influence its chemical reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C23H26ClN3O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-butyl-N-[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H26ClN3O3/c1-3-4-12-27-14-17(13-21(27)28)23(30)25-18-10-8-16(9-11-18)22(29)26-20-7-5-6-19(24)15(20)2/h5-11,17H,3-4,12-14H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
YIIQHEBTDSOXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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